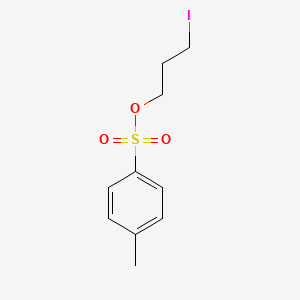
1,1-Diallyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two allyl groups and a dichlorophenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with diallyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diallyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Diallyl-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the allyl groups may facilitate interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diallyl-3-(2,4-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,3-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,6-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of two allyl groups also provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
52696-84-1 |
|---|---|
Molekularformel |
C13H14Cl2N2O |
Molekulargewicht |
285.17 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1,1-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H14Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2,(H,16,18) |
InChI-Schlüssel |
VTKYMMZQVMZTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


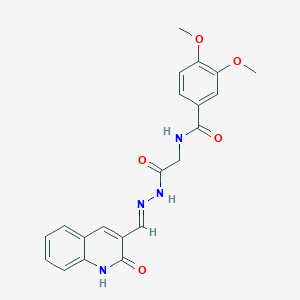
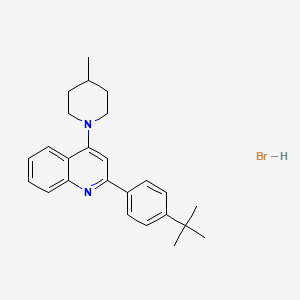




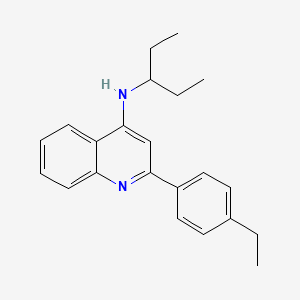
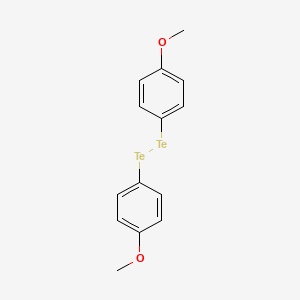


![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)

